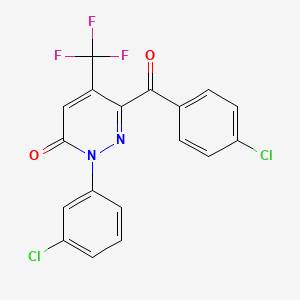
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl, chlorophenyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized in the presence of a trifluoromethylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-methyl-2,3-dihydropyridazin-3-one
- 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-ethyl-2,3-dihydropyridazin-3-one
Uniqueness
Compared to similar compounds, 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
生物活性
The compound 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is an intriguing molecule due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H13Cl2F3N2O
- Molecular Weight : 413.18 g/mol
- CAS Number : 478043-60-6
- Physical State : Solid at room temperature
Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. A study highlighted that derivatives with electron-withdrawing groups, such as chlorinated phenyl rings, demonstrated enhanced antibacterial activity against various pathogens. The compound has shown promising results in vitro against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Anticancer Activity
Several studies have investigated the anticancer properties of pyridazinone derivatives. The presence of trifluoromethyl and chlorobenzoyl groups has been associated with increased cytotoxicity against cancer cell lines. For instance, a specific derivative showed an IC50 value comparable to standard anticancer drugs in assays involving human cancer cell lines .
Table 1: Anticancer Activity Data
Neuroprotective Effects
Emerging research suggests that certain pyridazinone compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and neuronal survival signaling .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains using the agar dilution method. Results indicated that the compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy at higher concentrations .
特性
IUPAC Name |
6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-6-4-10(5-7-11)17(27)16-14(18(21,22)23)9-15(26)25(24-16)13-3-1-2-12(20)8-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTXWNPAJLILTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














